molecular formula C20H16N4O2 B2845783 3-(3-(5-Phenyl-1,2,4-oxadiazol-3-yl)pyrrolidine-1-carbonyl)benzonitrile CAS No. 2034353-20-1

3-(3-(5-Phenyl-1,2,4-oxadiazol-3-yl)pyrrolidine-1-carbonyl)benzonitrile

Cat. No. B2845783
CAS RN: 2034353-20-1
M. Wt: 344.374
InChI Key: HGPJPAHSNKDMGY-UHFFFAOYSA-N
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Description

The compound “3-(3-(5-Phenyl-1,2,4-oxadiazol-3-yl)pyrrolidine-1-carbonyl)benzonitrile” is a complex organic molecule that contains several functional groups, including a phenyl group, a 1,2,4-oxadiazole ring, a pyrrolidine ring, and a benzonitrile group .


Synthesis Analysis

While the specific synthesis process for this compound is not available, the synthesis of similar compounds typically involves the reaction of appropriate precursors under specific conditions . For example, 1,2,4-oxadiazoles can be synthesized from amidoximes and carboxylic acids .


Molecular Structure Analysis

The molecular structure of this compound is likely to be quite complex due to the presence of multiple rings and functional groups. The 1,2,4-oxadiazole ring is a five-membered heterocyclic ring containing two nitrogen atoms and one oxygen atom . The pyrrolidine is a five-membered ring containing four carbon atoms and one nitrogen atom .

Scientific Research Applications

Medicinal Chemistry and Receptor Antagonism

  • Metabotropic Glutamate Receptor Antagonism : Some derivatives of 1,2,4-oxadiazole, similar in structure to the compound , have been studied for their potential as metabotropic glutamate receptor (mGlu5) antagonists. These compounds demonstrated good brain penetration and oral bioavailability across species (Huang et al., 2004).

  • Antitubercular Agent Synthesis : Research into pyrrole derivatives, including some 1,3,4-oxadiazole compounds, has aimed at developing new antitubercular agents. The synthesis process involved creating various substituted benzothioate derivatives and evaluating their antitubercular activity (Joshi et al., 2015).

Material Sciences and Organic Electronics

  • Organic Light-Emitting Diodes (OLEDs) : Oxadiazole derivatives, including phenyl-oxadiazol compounds, have been synthesized for application in OLEDs. They are known for high electron mobility and are used as electron transporters and exciton blockers, enhancing the efficiency and performance of OLEDs (Shih et al., 2015).

Chemical Synthesis and Analysis

  • Synthetic Cannabinoid Identification : The synthesis and analysis of a synthetic cannabinoid containing an oxadiazole ring were conducted. The compound was identified in the illegal market, highlighting the significance of such compounds in forensic science (Shevyrin et al., 2016).

  • Thermal Degradation Studies : Studies on the thermal degradation of oxadiazoles, including phenyl-oxadiazole, have been conducted to understand their stability and decomposition products. Such research is crucial for the safe handling and application of these compounds in various industries (Cotter et al., 1967).

  • Photolytic and Thermal Reactions : Investigation into the photolytic and thermal reactions of oxadiazole derivatives has been conducted. This research is significant in understanding the behavior of these compounds under various conditions, which is essential for their application in chemical syntheses (Boyer & Frints, 1970).

Future Directions

The future research directions for this compound could include further investigation into its synthesis, characterization, and potential biological activities. This could involve testing the compound in various biological assays to determine its activity and potential uses .

properties

IUPAC Name

3-[3-(5-phenyl-1,2,4-oxadiazol-3-yl)pyrrolidine-1-carbonyl]benzonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16N4O2/c21-12-14-5-4-8-16(11-14)20(25)24-10-9-17(13-24)18-22-19(26-23-18)15-6-2-1-3-7-15/h1-8,11,17H,9-10,13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HGPJPAHSNKDMGY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1C2=NOC(=N2)C3=CC=CC=C3)C(=O)C4=CC=CC(=C4)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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